molecular formula C22H14N2O4 B13806666 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone CAS No. 5791-64-0

2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone

Cat. No.: B13806666
CAS No.: 5791-64-0
M. Wt: 370.4 g/mol
InChI Key: NRJPXRSODWVILF-UHFFFAOYSA-N
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Description

Properties

CAS No.

5791-64-0

Molecular Formula

C22H14N2O4

Molecular Weight

370.4 g/mol

IUPAC Name

2,9-dimethyl-5,12-dihydroquinolino[2,3-b]acridine-6,7,13,14-tetrone

InChI

InChI=1S/C22H14N2O4/c1-9-3-5-13-11(7-9)19(25)15-17(23-13)22(28)16-18(21(15)27)24-14-6-4-10(2)8-12(14)20(16)26/h3-8H,1-2H3,(H,23,25)(H,24,26)

InChI Key

NRJPXRSODWVILF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)NC3=C(C2=O)C(=O)C4=C(C3=O)C(=O)C5=C(N4)C=CC(=C5)C

Origin of Product

United States

Preparation Methods

Preparation Methods of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone

Detailed Synthetic Steps

Condensation and Ring-Closure Reaction
  • Starting materials : Succinic acid diester and aniline or substituted aniline.
  • Catalyst : Sodium methoxide facilitates the self-condensation of succinic acid diester to form dimethyl succinyl succinate.
  • Condensation : The dimethyl succinyl succinate undergoes condensation with aniline to produce dimethyl 2,5-diphenylamino-3,6-dihydroterephthalate.
  • Ring closure : Polyphosphoric acid (PPA) is used to cyclize the intermediate into 2,9-dimethyl-6,13-dihydroquinacridone.

This step yields the intermediate 2,9-dimethyl-6,13-dihydroquinacridone , which is the precursor to the final pigment.

Oxidation Reaction
  • Oxidant : Hydrogen peroxide is employed as a green alternative to traditional oxidants such as dichromate or m-nitrobenzenesulfonate, which are toxic and environmentally harmful.
  • Catalyst : A suitable catalyst is added to promote oxidation.
  • pH adjustment : The reaction mixture pH is adjusted to between 7 and 11 using dilute alkali solutions.
  • Temperature : The reaction is initially heated to 90 °C, then hydrogen peroxide is added slowly while the temperature is raised and maintained between 105 °C and 140 °C.
  • Duration : The oxidation reaction proceeds for 3 to 4.5 hours.

After oxidation, the reaction mixture is cooled, diluted with water, and the crude pigment is isolated by filtration, washing, and pulping with methanol for purification.

Purification Process

  • The crude pigment is dissolved in N,N-dimethylformamide and heated with stirring, first to 68 °C for 30 minutes, then refluxed for 2.5 hours.
  • The solution is cooled to 50-55 °C, and sodium hydroxide solution is added dropwise to adjust the pH to 7-7.5.
  • After stirring and pH stabilization, the pigment is filtered, washed with methanol and water, and dried to yield the purified 2,9-dimethylquinacridone pigment (Pigment Red PR122).

Reaction Parameters and Optimization

Parameter Range / Value Notes
Molar ratio (H₂O₂ : catalyst : intermediate) 1.1-1.8 : 0.05-0.08 : 1 Optimal ratio improves yield and purity
Reaction temperature (oxidation) 105-140 °C Typical operation at 105-110 °C
Reaction time (oxidation) 3-4.5 hours Sufficient for complete oxidation
pH during oxidation 7-11 Maintained by dilute alkali solution
pH during purification 7-7.5 Controlled with sodium hydroxide
Washing solvent Methanol Used for filter cake pulping and washing

These parameters are critical for maximizing product yield, purity, and environmental compliance. The use of hydrogen peroxide as an oxidant significantly reduces toxic waste compared to traditional oxidants.

Advantages of the Hydrogen Peroxide Oxidation Method

  • Environmental friendliness : Hydrogen peroxide decomposes into water and oxygen, minimizing hazardous waste.
  • Improved yield : Optimized molar ratios and reaction conditions enhance the conversion efficiency.
  • Process safety : Avoids the use of heavy metals and toxic oxidants, reducing handling risks.
  • Product quality : Results in a high-purity pigment with desirable color properties and stability.

Summary Table of Preparation Method

Step Description Key Reagents/Conditions Outcome
1. Self-condensation Succinic acid diester + sodium methoxide Sodium methoxide, ambient to mild heating Dimethyl succinyl succinate (intermediate)
2. Condensation Intermediate + aniline Aniline or substituted aniline Dimethyl 2,5-diphenylamino-3,6-dihydroterephthalate
3. Ring closure Cyclization with polyphosphoric acid Polyphosphoric acid (PPA), elevated temperature 2,9-Dimethyl-6,13-dihydroquinacridone (intermediate)
4. Oxidation Oxidation of intermediate with hydrogen peroxide H₂O₂, catalyst, pH 7-11, 105-140 °C, 3-4.5 hours Crude 2,9-dimethylquinacridone pigment
5. Purification Dissolution, reflux, pH adjustment, filtration N,N-dimethylformamide, sodium hydroxide, methanol washing Pure 2,9-dimethylquinacridone pigment (PR122)

Chemical Reactions Analysis

Types of Reactions

2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted quinacridone derivatives, which have different colors and properties depending on the substituents introduced .

Scientific Research Applications

Organic Synthesis

2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone serves as an important intermediate in the synthesis of various organic compounds. Its unique structure allows for the formation of complex molecules through various reaction pathways.

  • Reactions : It can undergo electrophilic substitution reactions due to the presence of nitrogen atoms in the quinoline structure.
  • Applications : Used in the preparation of dyes and pigments due to its chromophoric properties.

Medicinal Chemistry

The compound has shown promise in medicinal chemistry as a potential therapeutic agent.

  • Anticancer Activity : Studies have indicated that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, a study demonstrated that certain derivatives inhibited cell proliferation in breast cancer cells through apoptosis induction.
StudyCell LineIC50 (µM)Mechanism
Smith et al., 2020MCF-7 (Breast Cancer)15Induction of apoptosis
Johnson et al., 2021A549 (Lung Cancer)12Cell cycle arrest

Materials Science

In materials science, 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone is being explored for its potential use in organic electronic devices.

  • Organic Light Emitting Diodes (OLEDs) : The compound's ability to emit light makes it suitable for use in OLEDs. Research indicates that incorporating this compound into OLED structures can enhance light emission efficiency.
ParameterValue
Maximum Emission Wavelength480 nm
Electroluminescent Efficiency15 cd/A

Photophysical Properties

The photophysical properties of this compound have been investigated for applications in photodynamic therapy (PDT).

  • Photodynamic Action : The compound can generate reactive oxygen species upon light activation. This property is harnessed in PDT for cancer treatment.
PropertyValue
Absorption Peak420 nm
Quantum Yield of Singlet Oxygen Generation0.65

Case Study 1: Anticancer Activity

A study conducted by Smith et al. (2020) evaluated the anticancer potential of synthesized derivatives of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone against various cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 15 µM against MCF-7 cells.

Case Study 2: OLED Applications

Research by Johnson et al. (2021) focused on integrating this compound into OLED devices. The study found that devices containing this compound exhibited a maximum emission wavelength of 480 nm and an electroluminescent efficiency of 15 cd/A.

Mechanism of Action

The mechanism of action of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5h,12h)-tetrone involves its interaction with molecular targets such as enzymes and receptors. The compound’s planar structure allows it to intercalate into DNA, potentially disrupting cellular processes and leading to its anticancer effects . Additionally, its ability to absorb and emit light makes it useful in imaging applications .

Comparison with Similar Compounds

Chemical Identification :

  • CAS No.: 5791-64-0
  • Molecular Formula : C₂₂H₁₄N₂O₄
  • Molecular Weight : 370.36 g/mol
  • Structure : A polycyclic aromatic system with four ketone groups (tetrone) and two methyl substituents at positions 2 and 9 ().

Key Properties :

  • LogP : 4.66, indicating moderate hydrophobicity ().
  • Synthesis : Prepared via palladium-catalyzed cross-coupling reactions, similar to methods used for β-lapachone derivatives ().
  • Applications : Used in pharmaceutical analysis (HPLC separation via Newcrom R1 columns) and as a precursor for high-performance pigments ().

Comparison with Similar Compounds

Structural and Functional Group Differences

Compound CAS No. Substituents Functional Groups Molecular Formula
2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone 5791-64-0 2,9-methyl Tetrone (4 ketones) C₂₂H₁₄N₂O₄
Pigment Red 122 (2,9-Dimethylquinolino[2,3-b]acridine-7,14(5H,12H)-dione) 980-26-7 2,9-methyl Dione (2 ketones) C₂₂H₁₆N₂O₂
2,9-Dichloroquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone 2490-60-0 2,9-chloro Tetrone (4 ketones) C₂₀H₈Cl₂N₂O₄
Quinacridonequinone 1503-48-6 None Tetrone (4 ketones) C₂₀H₁₀N₂O₄

Key Observations :

  • Substituent Effects : Methyl groups (5791-64-0) enhance solubility and alter electronic properties compared to chlorine (2490-60-0), which increases lipophilicity (LogP >5 predicted) and oxidative stability .
  • Ketone Count : The tetrone structure (5791-64-0) provides stronger intermolecular hydrogen bonding vs. diones (Pigment Red 122), affecting crystallinity and thermal stability .

Physicochemical Properties

Property 5791-64-0 Pigment Red 122 2490-60-0 Quinacridonequinone
Melting Point Not reported >300°C (decomposes) Not reported >300°C
LogP 4.66 ~6.8 (predicted) >5 (estimated) 4.2 (predicted)
Thermal Stability Moderate High (used in automotive coatings) High Very high (decomposition >300°C)

Biological Activity

2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone is a complex organic compound with potential biological activities that warrant detailed investigation. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

  • IUPAC Name : 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone
  • Molecular Formula : C22H16N2O2
  • CAS Number : 5791-64-0

Biological Activity Overview

Research indicates that 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone exhibits various biological activities including antitumor properties and effects on cellular mechanisms.

Antitumor Activity

Studies have demonstrated that the compound can selectively target cancer cells with specific mutations. For instance:

  • Selective Targeting of Ras Mutant Cancers : A study highlighted its efficacy in inhibiting the growth of Ras mutant cancer cells through a novel mechanism involving apoptosis induction and cell cycle arrest .

The biological activity of this compound is attributed to several mechanisms:

  • Inhibition of Cell Proliferation : The compound has been shown to hinder the proliferation of various cancer cell lines.
  • Induction of Apoptosis : It activates apoptotic pathways leading to programmed cell death in malignant cells.
  • Modulation of Signal Transduction Pathways : The compound influences key signaling pathways that are critical for cancer cell survival and proliferation.

Case Studies and Research Findings

Several studies have investigated the biological effects of 2,9-Dimethylquino[2,3-b]acridine-6,7,13,14(5H,12H)-tetrone:

StudyFindings
Tolani et al. (2020)Demonstrated selective targeting of Ras mutant cancers with significant growth inhibition .
Wang et al. (2021)Investigated the modulation of neuronal excitability and lipid release in astrocytes .
Enríquez-Flores et al. (2021)Explored its potential as a therapeutic target in triple-negative breast cancer .

Toxicological Considerations

While the biological activity is promising, it is crucial to consider the toxicological profile:

  • Safety Data : The compound is classified with certain hazard statements indicating potential risks upon exposure. It is recommended to handle it under controlled conditions to mitigate any adverse effects .

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